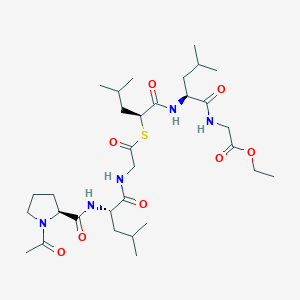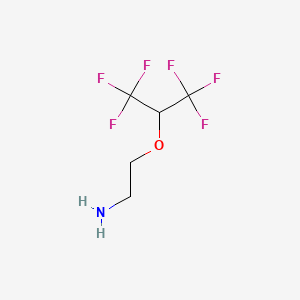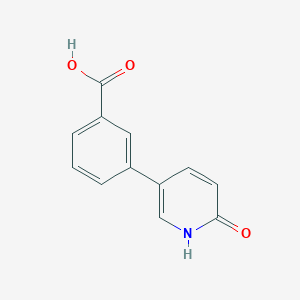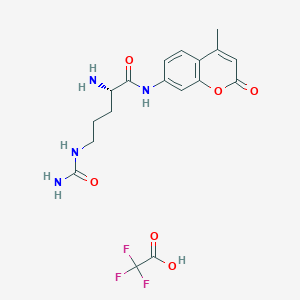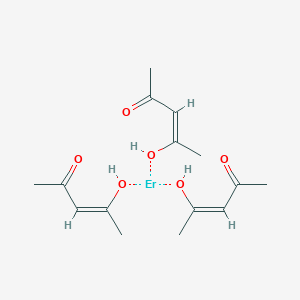
Erbium(III) acetylacetonate hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Erbium(III) acetylacetonate hydrate is a coordination compound that includes erbium, a rare earth element, along with organic acetylacetonate ligands and water molecules. The compound is represented by the formula Er(C5H7O2)3·xH2O, where x denotes the number of water molecules. It is commonly used in various scientific and industrial applications due to its unique properties.
作用機序
Erbium(III) acetylacetonate hydrate, also known as Erbium(III) 2,4-pentanedionate, REacton®, 99.9% (REO), is a complex inorganic compound that includes erbium, a rare earth element, along with organic acetylacetonate ligands and water molecules .
Target of Action
It is often used as a constituent in the preparation of tris(acetylacetonate)mono(bathophenanthroline)erbium(iii), [er(acac)3(bath)] .
Mode of Action
The mode of action of this compound is primarily through its interactions with other compounds in a reaction. It is often used as a catalyst in various chemical reactions
Biochemical Pathways
Its primary use is in the preparation of other compounds, such as mono dispersed lanthanide oxide nanodisks , rather than directly interacting with biological systems.
Result of Action
The result of the action of this compound is primarily the formation of other compounds. For example, it can be used in the preparation of tris(acetylacetonate)mono(bathophenanthroline)erbium(III), [Er(acac)3(bath)] , and mono dispersed lanthanide oxide nanodisks .
準備方法
Synthetic Routes and Reaction Conditions
Erbium(III) acetylacetonate hydrate can be synthesized through several methods. One common method involves the reaction of erbium chloride with acetylacetone in the presence of a base such as sodium hydroxide. The reaction typically proceeds as follows:
- Dissolve erbium chloride in water.
- Add acetylacetone to the solution.
- Slowly add sodium hydroxide to the mixture while stirring.
- The product precipitates out of the solution and is then filtered and dried.
Another method involves a solid-phase reaction where the metal salt of erbium is added to an acetylacetone solution, followed by precipitation, filtration, and drying .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions.
化学反応の分析
Types of Reactions
Erbium(III) acetylacetonate hydrate undergoes various chemical reactions, including:
Substitution Reactions: The acetylacetonate ligands can be replaced by other ligands in the presence of suitable reagents.
Complexation Reactions: It can form complexes with other ligands, such as bathophenanthroline, to create new compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include other β-diketones or ligands that can displace the acetylacetonate groups.
Complexation Reactions: Conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Major Products Formed
Substitution Reactions: New coordination compounds with different ligands.
Complexation Reactions: Complexes such as tris(acetylacetonate)mono(bathophenanthroline)erbium(III).
科学的研究の応用
Erbium(III) acetylacetonate hydrate is used in various scientific research applications, including:
Chemistry: As a precursor for the synthesis of other erbium compounds and as a catalyst in organic reactions.
Biology: In studies involving the interaction of rare earth elements with biological molecules.
Medicine: Potential use in imaging and diagnostic applications due to its luminescent properties.
Industry: Used in the preparation of lanthanide oxide nanodisks and other advanced materials.
類似化合物との比較
Similar Compounds
- Europium(III) acetylacetonate hydrate
- Terbium(III) acetylacetonate hydrate
- Lanthanum(III) acetylacetonate hydrate
- Gadolinium(III) acetylacetonate hydrate
- Neodymium(III) acetylacetonate hydrate
Uniqueness
This compound is unique due to its specific luminescent properties, which make it particularly useful in applications requiring light emission. Its stability and ability to form complexes with various ligands also distinguish it from other similar compounds .
特性
IUPAC Name |
erbium;(Z)-4-hydroxypent-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H8O2.Er/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/b3*4-3-; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUXSKGOXFIMTKO-LNTINUHCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Er] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[Er] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ErO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70949-24-5 |
Source


|
| Record name | Erbium(III) acetylacetonate hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

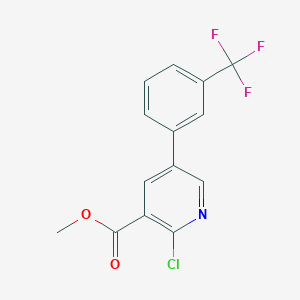
![7-chloro-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B6318628.png)

![tert-Butyl N-{[4-(trifluoromethyl)-1H-imidazol-2-yl]methyl}carbamate](/img/structure/B6318637.png)
